molecular formula C10H12ClF2NO3S B6632372 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No.: B6632372
M. Wt: 299.72 g/mol
InChI Key: QCYCGCXRYYWUAM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12ClF2NO3S. This compound is characterized by its chloro, difluoro, hydroxy, and sulfonamide functional groups, making it a versatile molecule in various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2NO3S/c1-7-2-3-9(8(11)4-7)18(16,17)14-5-10(12,13)6-15/h2-4,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYCGCXRYYWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(CO)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding benzene derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a valuable building block for various organic reactions.

Biology: The biological applications of this compound may include its use as a potential inhibitor or modulator of specific biological targets. Its interaction with enzymes or receptors can be studied to understand its effects on biological systems.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its sulfonamide group, in particular, may be relevant in the development of new drugs or treatments.

Industry: Industrially, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group, for instance, can interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,2-difluoroethyl)-4-methylbenzenesulfonamide

  • 2-Chloro-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

  • 2-Chloro-N-(2,2-difluoro-3-hydroxyethyl)-4-methylbenzenesulfonamide

Uniqueness: 2-Chloro-N-(2,2-difluoro-3-hydroxypropyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its similar counterparts.

This comprehensive overview provides a detailed insight into the compound this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

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